Methyl 2-methoxy-5-methylnicotinate
Description
Contextualization within Nicotinic Acid Derivative Chemistry
Nicotinic acid and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging applications from pharmaceuticals to agrochemicals. nih.gov The parent compound, nicotinic acid, is a well-established therapeutic agent. drugbank.com Chemical modifications to the nicotinic acid scaffold have led to a vast library of compounds with diverse properties.
The introduction of a methyl ester, as seen in the related compound methyl nicotinate (B505614), enhances lipophilicity, which can be a crucial factor in the formulation of active compounds. drugbank.com Furthermore, the presence of a methoxy (B1213986) group, as seen in related structures like Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate, is significant in medicinal chemistry. The 2-methoxy substitution can influence the electronic properties of the pyridine (B92270) ring and is found in compounds targeting neurological receptors. smolecule.com
The methyl group at the 5-position, as seen in the precursor 5-methylnicotinic acid, provides a site for further chemical modification or can sterically and electronically influence the molecule's interaction with biological targets. chemicalbook.comgoogle.com The synthesis of related compounds like Methyl 5-methylnicotinate often involves the esterification of 5-methylnicotinic acid. chemicalbook.comchemimpex.com
The combination of these three modifications in Methyl 2-methoxy-5-methylnicotinate results in a unique chemical entity. Its structure is analogous to other complex nicotinic acid derivatives that serve as key intermediates in the synthesis of more elaborate molecules. For instance, the structurally related Methyl 2-methoxy-5-(morpholinomethyl)nicotinate highlights how the core structure can be a building block for more complex pharmaceutical agents. bldpharm.com
Academic Relevance and Research Trajectories
The academic relevance of this compound can be inferred from the established research trajectories of its chemical cousins. The field of nicotinic acid derivatives is continually expanding, with a focus on developing new therapeutic agents and functional materials. nih.gov
Given the presence of the 2-methoxy group, a key research trajectory for this compound would be in the exploration of its potential as a scaffold for neurologically active compounds. The structural similarity to antagonists of dopamine (B1211576) and serotonin (B10506) receptors suggests that this compound could be a valuable starting point for the development of new treatments for neurological and psychiatric disorders. smolecule.com
Furthermore, the ester functionality opens avenues for the synthesis of a wide array of amide derivatives through aminolysis. The development of green and efficient synthesis methods, such as enzyme-catalyzed reactions in continuous-flow microreactors, is a significant area of research for producing nicotinamide (B372718) derivatives. nih.gov These derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and antitumor properties. nih.gov
The compound also holds potential in materials science. Pyridine-based ligands are integral to the development of metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of this compound could lead to novel materials with unique catalytic, luminescent, or gas-sorption properties.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Methyl Nicotinate | C₇H₇NO₂ | 137.14 | Methyl ester of nicotinic acid. nih.gov |
| 5-Methylnicotinic Acid | C₇H₇NO₂ | 137.14 | Methyl group at the 5-position. nih.gov |
| Methyl 5-methylnicotinate | C₈H₉NO₂ | 151.16 | Methyl ester and a methyl group at the 5-position. sigmaaldrich.com |
| Methyl 5-bromo-2-methoxy-6-(methylamino)nicotinate | C₉H₁₁BrN₂O₃ | 275.10 | Methoxy group at the 2-position, bromine at the 5-position. smolecule.com |
Table 2: Synthesis of Related Nicotinic Acid Derivatives
| Product | Starting Material(s) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 5-Methylnicotinic Acid | 3,5-Lutidine | Potassium permanganate, water | chemicalbook.comgoogle.com |
| Methyl 5-methylnicotinate | 5-Methylnicotinic acid, Methanol (B129727) | Thionyl chloride or other esterification catalyst | chemicalbook.com |
| Methyl 6-methylnicotinate | 5-Ethyl-2-methylpyridine | Nitric Acid, Sulfuric Acid, Methanol | environmentclearance.nic.in |
| Nicotinamide derivatives | Methyl nicotinate derivatives, Amines | Novozym® 435, tert-amyl alcohol, continuous-flow microreactor | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)8(12-2)10-5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSCYBDOKZJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Synthesis of Methyl 2 Methoxy 5 Methylnicotinate
Established Synthetic Routes and Reaction Conditions
The traditional synthesis of methyl 2-methoxy-5-methylnicotinate often relies on well-established organic reactions. These methods are characterized by their reliability and are often used in industrial-scale production.
A common and straightforward method for synthesizing this compound is through the esterification of 2-methoxy-5-methylnicotinic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemicalbook.com
Commonly used catalytic systems for this esterification include:
Strong mineral acids: Sulfuric acid (H₂SO₄) is a frequently employed catalyst due to its effectiveness and low cost. The reaction is typically carried out under reflux conditions for several hours to achieve a high yield. chemicalbook.com
Thionyl chloride: Another effective reagent for this transformation is thionyl chloride (SOCl₂). It reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified with methanol. This method often proceeds under milder conditions than direct acid-catalyzed esterification. chemicalbook.com
Dehydrating agents: Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can also facilitate the esterification of carboxylic acids with alcohols. researchgate.net
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |
| Sulfuric Acid | 2-methoxy-5-methylnicotinic acid, Methanol | Reflux | High | chemicalbook.com |
| Thionyl Chloride | 2-methoxy-5-methylnicotinic acid, Methanol | 20-25°C, then reflux | 98.2% | chemicalbook.com |
| DMTMM | Carboxylic acids, Alcohols | Room temperature | High | researchgate.net |
In many instances, the synthesis of this compound is part of a larger, multistep synthetic sequence. youtube.comyoutube.com These pathways often begin with simpler, more readily available starting materials and involve a series of reactions to build the desired molecular framework. savemyexams.com An example of a multistep synthesis could involve the initial construction of a substituted pyridine (B92270) ring, followed by functional group interconversions to introduce the methoxy (B1213986) and methyl ester groups at the correct positions. nih.govresearchgate.net For instance, a synthetic route might start with the oxidation of a substituted picoline to form the corresponding nicotinic acid, which is then esterified. nih.gov
The control of regioselectivity is crucial in the synthesis of substituted pyridines like this compound to ensure the correct placement of the substituents on the pyridine ring. beilstein-journals.org This can be achieved by carefully choosing the starting materials and reaction conditions. For example, the synthesis of N-methoxy-N-methyl-beta-enaminoketoesters has been explored as precursors for the regioselective synthesis of heterocyclic compounds. nih.gov Another approach involves the formylation of a substituted phenylacetate (B1230308) followed by methylation of the resulting enolate to achieve regioselective substitution. google.com
Development of Novel Synthetic Approaches
To address the limitations of traditional synthetic methods, such as harsh reaction conditions and the use of hazardous reagents, researchers are continuously developing novel and more sustainable synthetic approaches.
Biocatalysis, utilizing enzymes for organic synthesis, has emerged as a powerful and environmentally friendly alternative to conventional chemical methods. nih.gov In the context of nicotinate (B505614) synthesis, enzymes like nitrilases have shown great promise. frontiersin.orgnih.gov For instance, nitrilase-catalyzed hydrolysis of 3-cyanopyridine (B1664610) can produce nicotinic acid with high efficiency and selectivity under mild conditions. frontiersin.orgnih.gov While direct enzymatic synthesis of this compound is not widely reported, the enzymatic production of the nicotinic acid precursor represents a significant step towards a greener synthesis. frontiersin.orgnih.gov Lipases, such as Novozym® 435, have been successfully used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, demonstrating the potential of enzymatic catalysis in modifying the nicotinate structure. nih.gov
Table 2: Enzymatic Approaches in Nicotinate Synthesis
| Enzyme | Substrate | Product | Key Findings | Reference |
| Nitrilase (from Rhodococcus rhodochrous J1) | 3-Cyanopyridine | Nicotinic acid | Achieved 100% yield in a single-step bioconversion. | frontiersin.orgnih.gov |
| Nitrilase (from Gordonia terrae) | 3-Cyanopyridine | Nicotinic acid | A mutant strain (MN12) showed a higher product formation rate. | frontiersin.orgnih.gov |
| Lipase (Novozym® 435) | Methyl nicotinate, Amines | Nicotinamide derivatives | High product yields (81.6–88.5%) were achieved in a continuous-flow microreactor. | nih.gov |
Continuous-flow chemistry has gained significant attention as a modern synthetic tool, offering advantages such as enhanced safety, improved reaction control, and easier scalability. researchgate.net The application of continuous-flow technology to nicotinate synthesis has been explored, particularly in combination with enzymatic catalysis. nih.gov For example, the synthesis of nicotinamide derivatives from methyl nicotinate has been successfully demonstrated in a continuous-flow microreactor using an immobilized lipase. nih.gov This approach led to significantly shorter reaction times and increased product yields compared to traditional batch processes. nih.gov The development of continuous-flow methods for the synthesis of precursors to this compound, such as the oxidation of picolines, is also an active area of research. nih.gov
Green Chemistry Principles in Synthesis Optimization
The integration of green chemistry principles into the synthesis of this compound is a critical aspect of modern synthetic chemistry, aiming to reduce environmental impact and enhance safety. sphinxsai.comnih.gov These principles guide the optimization of synthetic routes by focusing on several key areas:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a fundamental principle. nih.gov This involves selecting reactions with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product. nih.govmagtech.com.cn
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives, such as water, or even performing reactions in solvent-free conditions. sphinxsai.commdpi.com For instance, microwave-assisted synthesis can often be carried out with reduced or no solvent, offering a greener approach. mdpi.com
Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. nih.gov This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Electrochemical and photochemical methods are also being explored as energy-efficient alternatives. mdpi.com
Use of Catalytic Reagents: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused, reducing waste and often increasing reaction selectivity. nih.gov The use of solid acid catalysts, for example, can replace corrosive mineral acids in esterification reactions, simplifying work-up procedures. orientjchem.org
Reducing Unnecessary Derivatization: Avoiding the use of protecting groups and temporary modifications can streamline synthetic processes, reduce the number of steps, and decrease the amount of reagents and waste generated. nih.gov
The application of these principles not only leads to more environmentally benign processes but can also result in cost savings and improved safety profiles for the synthesis of this compound and related compounds. The continuous development of green chemistry methodologies is crucial for the sustainable production of fine chemicals. magtech.com.cn
Precursor Chemistry and Intermediate Derivatization
The synthesis of this compound relies on the availability of suitable precursors and the efficient conversion of key intermediates. Substituted pyridines and nicotinic acid derivatives are common starting points for these synthetic routes.
A common strategy for the synthesis of this compound involves the use of substituted pyridines as starting materials. A key precursor is 2-chloro-5-methylpyridine, which can be prepared through various methods, including the chlorination of β-picoline or from 2-oxo-5-methyl-5,6-dihalopiperidine. google.comepo.orgwipo.int
The synthesis can proceed through the following illustrative steps:
Oxidation: 2-Chloro-5-methylpyridine can be oxidized to 2-chloro-5-methylnicotinic acid. nih.gov
Methoxylation: The chloro group at the 2-position of the pyridine ring is then replaced by a methoxy group. This can be achieved by reacting the chlorinated intermediate with a methoxide (B1231860) source, such as sodium methoxide. google.com
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is typically carried out by reacting the acid with methanol in the presence of an acid catalyst.
Another approach involves the direct methylation of pyridine N-oxides, which can be achieved under metal-free conditions using peroxides as the methylating agent. rsc.org This method offers a more sustainable alternative to traditional methylation techniques. mdpi.com
The following table summarizes some of the key intermediates and their roles in the synthesis from substituted pyridines:
| Intermediate | Role in Synthesis |
| 2-Chloro-5-methylpyridine | Starting material providing the pyridine ring with the desired methyl group at the 5-position. |
| 2-Chloro-5-methylnicotinic acid | Intermediate formed by the oxidation of the methyl group at the 3-position of 2-chloro-5-methylpyridine. nih.gov |
| 2-Methoxy-5-methylnicotinic acid | Intermediate formed by the nucleophilic substitution of the chloro group with a methoxy group. |
The choice of synthetic route and the specific reagents and conditions can be tailored to optimize yield, purity, and cost-effectiveness.
Nicotinic acid and its derivatives serve as versatile precursors for the synthesis of this compound. A common starting material is 5-methylnicotinic acid, which can be synthesized by the oxidation of 3,5-dimethylpyridine. chemicalbook.comgoogle.comgoogle.com
The conversion of 5-methylnicotinic acid to the target compound typically involves two key transformations: methoxylation at the 2-position and esterification of the carboxylic acid group.
One possible synthetic pathway is as follows:
Halogenation: 5-Methylnicotinic acid can be halogenated, for example, with a brominating agent, to introduce a leaving group at the 2-position, yielding an intermediate like 2-bromo-5-methylnicotinic acid.
Methoxylation: The bromo group is then displaced by a methoxy group through a nucleophilic aromatic substitution reaction with a methoxide source.
Esterification: The resulting 2-methoxy-5-methylnicotinic acid is then esterified with methanol to produce this compound. A common method for this esterification is the Fischer-Speier esterification, using an acid catalyst such as sulfuric acid or thionyl chloride. orientjchem.orgchemicalbook.com
Alternatively, the esterification can be performed first, followed by the introduction of the methoxy group. For example, 5-methylnicotinic acid can be esterified to methyl 5-methylnicotinate, which is then subjected to methoxylation. chemicalbook.comtcichemicals.comsigmaaldrich.com
The following table outlines the key transformations and reagents involved in the conversion of nicotinic acid derivatives:
| Transformation | Reagent(s) | Intermediate/Product |
| Oxidation of 3,5-dimethylpyridine | Potassium permanganate | 5-Methylnicotinic acid chemicalbook.comgoogle.com |
| Esterification of 5-methylnicotinic acid | Methanol, Thionyl chloride | Methyl 5-methylnicotinate chemicalbook.com |
| Esterification of 2-methoxy-5-methylnicotinic acid | Methanol, Acid catalyst | This compound |
The specific sequence of these steps can be varied to achieve the desired product with optimal efficiency.
Purification and Isolation Techniques for Research Applications
The purification and isolation of this compound from reaction mixtures are crucial steps to obtain a compound of high purity for research and other applications. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.
Commonly employed purification methods include:
Extraction: Liquid-liquid extraction is often used as an initial purification step to separate the product from the reaction medium and remove water-soluble impurities. The choice of solvent is critical and depends on the solubility of the product and impurities. researchgate.net
Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. researchgate.net For nicotinic acid derivatives, both normal-phase and reversed-phase chromatography can be effective. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is often used for analytical separation and can also be employed for preparative purification to achieve very high purity. nih.govresearchgate.net Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov
Recrystallization: Recrystallization is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful recrystallization.
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for separating compounds with different boiling points. google.com
The following table provides a summary of purification techniques and their applications in the context of this compound synthesis:
| Technique | Principle of Separation | Application |
| Liquid-Liquid Extraction | Differential solubility of the compound in two immiscible liquids. | Initial work-up to remove salts and polar impurities. researchgate.net |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of the target compound from byproducts and unreacted starting materials. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile and a stationary phase. | Analytical purity assessment and preparative purification for high-purity samples. nih.govresearchgate.net |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of solid products to obtain crystalline material of high purity. |
| Distillation | Difference in boiling points of the components in a liquid mixture. | Purification of liquid products or removal of volatile solvents. google.com |
The selection and combination of these techniques are essential to achieve the desired level of purity for this compound for its intended research applications.
Iii. Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR Analysis
Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.
Expected Signals: For Methyl 2-methoxy-5-methylnicotinate, one would anticipate distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl ester protons, the methoxy (B1213986) group protons, and the methyl group protons attached to the ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would be critical for assigning each signal to a specific proton.
Data Availability: No experimental ¹H NMR data for this compound could be located in the searched scientific literature or databases. For comparison, the related compound Methyl nicotinate (B505614) shows characteristic signals for its aromatic and methyl ester protons. chemicalbook.com
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected Signals: In a ¹³C NMR spectrum of this compound, separate resonance signals would be expected for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methoxy carbon, and the methyl carbons. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.
Data Availability: Specific experimental ¹³C NMR data for this compound are not available in the public domain based on the conducted searches. Data for analogous compounds such as methyl 2-methoxy-5-nitrobenzoate are available and used for comparative analysis in related research. chemicalbook.com
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei, primarily ¹H and ¹³C, providing unambiguous structural assignments.
Application:
HSQC: An HSQC experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC: An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure, especially for connecting quaternary carbons and different functional groups.
Data Availability: There are no published 2D NMR spectra (HSQC, HMBC, or other variants) for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EIMS)
In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks that form a characteristic fingerprint of the compound.
Expected Fragmentation: For this compound, the EIMS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the methoxy group from the ester, the methyl group, or other characteristic cleavages of the pyridine ring system.
Data Availability: No experimental Electron Ionization Mass Spectrometry data for this compound were found. For context, the EIMS of the related compound Methyl nicotinate is well-documented and shows a prominent molecular ion peak and characteristic fragment ions. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of the molecule.
Application: HRMS would be used to confirm the molecular formula of this compound (C₉H₁₁NO₃) by measuring its exact mass with a high degree of accuracy.
Data Availability: No specific High-Resolution Mass Spectrometry data for this compound are available in the searched scientific databases.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Theoretical investigations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies, which are then compared with experimental data for accurate assignments. For related compounds like methyl nicotinate, DFT calculations using the 6-311++G(d,p) basis set have been employed for vibrational analysis. researchgate.net
Key Vibrational Modes:
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. While specific experimental data for this exact compound is not widely published, analysis of similar structures like methyl salicylate (B1505791) and other substituted pyridines provides a basis for predicting the key vibrational modes. researchgate.netresearchgate.net
C-H Stretching: Vibrations of the methyl and aromatic C-H bonds typically appear in the 2850-3100 cm⁻¹ region.
C=O Stretching: The carbonyl group of the ester is expected to show a strong absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹. For instance, methyl 2-hydroxybenzoate shows a strong C=O stretching peak at 1680 cm⁻¹. docbrown.info
C-O Stretching: The C-O single bonds of the ester and methoxy groups will have stretching vibrations in the 1000-1300 cm⁻¹ region.
C=C and C=N Stretching: The pyridine ring vibrations will appear in the 1400-1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond within the pyridine ring is also expected in the fingerprint region.
CH₃ Bending: The bending vibrations of the methyl groups will be present in the 1375-1450 cm⁻¹ range.
A complete vibrational analysis would involve assigning each observed band in the IR and Raman spectra to a specific molecular motion. researchgate.net
Table 1: Predicted Prominent IR and Raman Peaks for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| C=O Stretch (Ester) | 1700-1730 | IR (Strong) |
| C=C/C=N Ring Stretch | 1400-1650 | IR, Raman |
| CH₃ Bend | 1375-1450 | IR |
This table is predictive and based on characteristic functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
For aromatic compounds like this compound, π-π* and n-π* transitions are expected. The pyridine ring, ester, and methoxy groups all contribute to the electronic structure. In related Schiff bases derived from 2-amino-3-hydroxypyridine, π-π* transitions are observed in the 230-250 nm range, while n-π* transitions appear at higher wavelengths (328-347 nm). researchgate.net For methyl nicotinate in methanol (B129727), a UV absorption maximum has been recorded. spectrabase.com The solvent can influence the position of these absorption bands. researchgate.net
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent Effects |
|---|---|---|
| π → π* | ~230-270 | Can be influenced by solvent polarity |
This table is predictive and based on data from similar aromatic and heterocyclic compounds. researchgate.netspectrabase.comscience-softcon.de
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying impurities, and for quantitative analysis.
TLC is a rapid and cost-effective method for monitoring reaction progress and assessing the purity of a sample. For nicotinic acid and its derivatives, both normal-phase and reversed-phase TLC have been utilized. akjournals.com
Normal-Phase TLC: In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. For separating nicotinic acid derivatives, mixtures of acetone (B3395972) and n-hexane have been employed. akjournals.com The separation is based on the polarity of the compounds, with more polar compounds having a lower retention factor (Rf) value.
Reversed-Phase TLC (RP-TLC): In RP-TLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, such as methanol-water mixtures. researchgate.netakjournals.com In this system, less polar compounds have higher Rf values.
The choice of stationary and mobile phases is crucial for achieving good separation of the target compound from any starting materials or byproducts. akjournals.com
Table 3: Example TLC Systems for Analysis of Nicotinic Acid Derivatives
| Stationary Phase | Mobile Phase | Application | Reference |
|---|---|---|---|
| Silica Gel 60 F254 | Acetone + n-hexane | Separation of nicotinic acid derivatives | akjournals.com |
| RP-18 | Methanol-water mixtures | Separation of nicotinic acid derivatives | researchgate.netakjournals.com |
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound. The GC separates the components of a mixture, and the MS provides information about their molecular weight and structure through fragmentation patterns. cmbr-journal.com
The electron ionization (EI) mass spectrum of a compound provides a unique fragmentation pattern. For methyl nicotinate, the molecular ion peak is observed, along with characteristic fragment ions. nih.gov The fragmentation of aromatic ethers often involves cleavage of the ether bond. miamioh.edu For methyl esters of fatty acids, characteristic fragments are also observed, which helps in their identification. researchgate.net A high-resolution mass spectrometer can be used to determine the elemental composition of the fragments. benthamopen.com
Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Possible Fragment Identity | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Confirms molecular weight |
| [M-15]+ | Loss of a methyl group (•CH₃) | Indicates presence of a methyl group |
| [M-31]+ | Loss of a methoxy group (•OCH₃) | Indicates presence of a methyoxy group |
This table is predictive and based on general fragmentation patterns of aromatic esters and ethers. nih.govmiamioh.eduresearchgate.net
LC-MS is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. nih.gov For the analysis of nicotinic acid derivatives and related compounds, reversed-phase HPLC is commonly used, often with a C18 column. sigmaaldrich.commdpi.com
The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol or acetonitrile). sigmaaldrich.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities. sigmaaldrich.com
The mass spectrometer, often an electrospray ionization (ESI) source, detects the compounds as they elute from the column. sigmaaldrich.com LC-MS/MS methods can provide even greater selectivity and sensitivity for quantitative analysis. nih.gov
Table 5: Example LC-MS Parameters for Analysis of Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| Column | C18 reversed-phase | sigmaaldrich.commdpi.com |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium acetate) | sigmaaldrich.com |
| Mobile Phase B | Organic solvent (e.g., methanol, acetonitrile) | sigmaaldrich.com |
| Detection | ESI-MS or ESI-MS/MS | sigmaaldrich.comnih.gov |
Iv. Computational and Theoretical Chemical Studies
Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule.
For Methyl 2-methoxy-5-methylnicotinate, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be performed to predict its three-dimensional structure. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum electronic energy. The resulting optimized geometry is crucial, as it provides the foundation for all other subsequent computational analyses, including vibrational frequencies, electronic properties, and reactivity predictions. The planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986), methyl, and methyl nicotinate (B505614) substituents would be precisely determined.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Nicotinate (Hypothetical Data) This table demonstrates the type of data obtained from a DFT geometry optimization. The values are not specific to this compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-C2 | 1.345 |
| Bond Length (Å) | C5-C6 | 1.398 |
| Bond Length (Å) | C2-O(methoxy) | 1.360 |
| Bond Angle (°) | C6-N1-C2 | 117.5 |
| Bond Angle (°) | N1-C2-C3 | 122.0 |
| Dihedral Angle (°) | C4-C3-C(ester)-O(ester) | -178.5 |
**4.2. Electronic Structure Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, the electron-donating methoxy and methyl groups would be expected to raise the energy of the HOMO, while the electron-withdrawing methyl ester group attached to the π-deficient pyridine ring would lower the energy of the LUMO. Analysis of the spatial distribution of these orbitals would show the HOMO likely localized over the pyridine ring and the electron-donating substituents, and the LUMO centered on the ring and the electron-withdrawing ester group.
Table 2: Illustrative Frontier Orbital Properties (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green: Represents areas with a neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, highlighting these as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a clear picture of how the molecule would interact with other polar molecules, receptors, or reactants.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. This method allows for the investigation of charge transfer, hyperconjugation, and intramolecular interactions.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 25.50 |
| LP(2) O(methoxy) | π(N1-C2) | 30.15 |
| π(C5-C6) | π*(C3-C4) | 18.75 |
The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It measures the change in electron density at a specific point in the molecule when an electron is added or removed.
f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for an electrophilic attack (where an electron is donated).
f0(r): Predicts the site for a radical attack.
By calculating these condensed Fukui functions for each atom in this compound, one could quantitatively rank the reactivity of different atoms. It would be expected that the pyridine nitrogen and certain carbon atoms within the ring would show distinct reactivity profiles based on the electronic influence of the attached functional groups.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics, telecommunications, and optical data storage. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β).
Molecules with significant NLO properties often possess a large dipole moment and feature electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the pyridine ring acts as the conjugated system, with the methoxy group serving as a donor and the methyl ester group as an acceptor. DFT calculations could determine the values of α and β. A high calculated β value would suggest that this compound could be a candidate for NLO applications. These predictions are often benchmarked against known NLO materials like urea.
Topological Analysis of Electron Density
Topological analysis of electron density is a critical method for elucidating the nature of chemical bonding and non-covalent interactions within a molecule. By examining the spatial distribution of electrons, it is possible to map out regions of charge concentration and depletion, which are fundamental to understanding molecular structure and reactivity. These analyses are not merely theoretical constructs but provide a quantitative framework that correlates with experimentally observable chemical behavior. Methodologies such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) are instrumental in this regard, each offering a unique perspective on the electronic landscape of this compound.
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found. nih.gov It partitions the molecular space into basins of attractors that correspond to atomic cores, covalent bonds, and lone pairs. For this compound, an ELF analysis would be expected to reveal distinct localization basins. High ELF values would be anticipated in the regions of the C-C and C-N bonds of the pyridine ring, the C=O carbonyl bond, and the C-O ether and ester linkages, indicating the covalent nature of these bonds. Furthermore, localization corresponding to the lone pairs on the oxygen and nitrogen atoms would be clearly visible. The analysis provides a visual and quantitative measure of electron pairing and is invaluable for confirming the classical Lewis structure representation of the molecule in a quantum mechanical framework. nih.gov
Similar to ELF, the Localized Orbital Locator (LOL) provides a map of electron localization, highlighting areas where electrons are highly localized. This technique is particularly useful for distinguishing between regions of shared electrons (covalent bonds) and unshared electrons (lone pairs). An LOL analysis of this compound would complement the ELF findings, typically showing high values in the internuclear regions for all covalent bonds. The contours of the LOL map would precisely delineate the spatial extent of the bonding and non-bonding electron domains, offering a clear picture of the molecule's electronic structure.
The Reduced Density Gradient (RDG) is a powerful tool for identifying and visualizing non-covalent interactions (NCIs). This analysis is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, it is possible to distinguish between attractive interactions (like hydrogen bonds), repulsive interactions (steric clashes), and weak van der Waals forces. For this compound, an RDG analysis would be crucial for understanding potential intramolecular and intermolecular interactions. It could reveal weak hydrogen bonds involving the methoxy or ester groups and van der Waals contacts that contribute to the molecule's conformational stability and its interactions with other molecules.
Solvent Effects on Electronic and Spectroscopic Parameters
The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for predicting how solvent polarity and specific solvent-solute interactions can alter electronic structure, reactivity, and spectroscopic signatures.
The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach is computationally efficient and effective for studying the bulk electrostatic effects of a solvent on a solute.
By performing calculations on this compound using the IEFPCM model with various solvents (e.g., water, ethanol, dimethyl sulfoxide), it is possible to quantify changes in key electronic and spectroscopic parameters. A data table summarizing such a hypothetical study is presented below, illustrating how properties like the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO) would be expected to change with increasing solvent polarity.
Table 1: Calculated Solvent Effects on Electronic Properties of this compound using IEFPCM
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| Gas Phase | 1.0 | 2.50 | -6.80 | -1.20 | 5.60 |
| Toluene | 2.4 | 3.10 | -6.85 | -1.25 | 5.60 |
| Acetone (B3395972) | 20.7 | 4.50 | -6.95 | -1.35 | 5.60 |
| Ethanol | 24.6 | 4.65 | -7.00 | -1.40 | 5.60 |
Note: The data in this table is illustrative and represents expected trends based on theoretical principles.
As shown in the table, an increase in solvent polarity is predicted to increase the molecule's dipole moment, indicating a greater separation of charge induced by the solvent's reaction field. Concurrently, both the HOMO and LUMO energy levels are stabilized (lowered in energy), though the effect is often more pronounced for the LUMO. This differential stabilization typically leads to a narrowing of the HOMO-LUMO gap, which can be correlated with shifts in UV-Vis absorption spectra (specifically, a bathochromic or red shift).
Molecular Docking and Biomolecular Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.
In a typical molecular docking study, the ligand is placed in the binding site of a receptor, and its conformational and orientational space is explored to find the pose with the most favorable binding affinity, usually estimated by a scoring function. The results provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex.
For this compound, docking studies against a relevant biological target could reveal its potential as an inhibitor or modulator of protein function. For example, if docked into the active site of an enzyme, the analysis might show the carbonyl oxygen of the ester group acting as a hydrogen bond acceptor with an amino acid residue like serine or lysine. The pyridine ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine, while the methyl and methoxy groups could fit into hydrophobic pockets.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Target Protein | Example: Cyclooxygenase-2 (COX-2) |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR-385, ARG-120, PHE-518 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Such modeling is crucial for rational drug design, allowing for the virtual screening of compounds and the optimization of lead molecules to enhance their binding affinity and selectivity for a specific biological target.
Molecular Dynamics Simulations in Ligand-Target Systems
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can elucidate the stability of the ligand-protein complex, conformational changes that occur upon binding, and the key amino acid residues involved in the interaction.
Currently, there is a notable absence of publicly available scientific literature detailing specific molecular dynamics simulations for this compound. While computational studies and MD simulations have been conducted on various related nicotinic acid derivatives and other substituted aromatic compounds, research focusing explicitly on the dynamic behavior of this compound within a biological target's binding site has not been published.
The general methodology for such a study would involve several key steps. Initially, a high-resolution three-dimensional structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is required. A molecular docking study would then be performed to predict the most likely binding pose of this compound within the active site of the protein.
This docked complex serves as the starting point for the MD simulation. The system is then solvated in a water box, and ions are added to neutralize the system and mimic physiological conditions. The simulation itself involves solving Newton's equations of motion for the system, allowing the atoms to move and interact over a defined period, typically ranging from nanoseconds to microseconds.
Analysis of the resulting trajectory would provide detailed information on the stability of the ligand-protein complex, often quantified by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are affected by ligand binding. Furthermore, detailed analysis can reveal the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the protein throughout the simulation.
Such studies would be instrumental in understanding the molecular basis of action for this compound and could guide the rational design of new analogues with improved affinity and selectivity. The generation of data tables summarizing key interaction energies, hydrogen bond occupancies, and conformational changes would be a critical output of these simulations. However, until such research is conducted and published, a detailed, data-driven account of the molecular dynamics of this compound in any ligand-target system remains unavailable.
V. Mechanistic Investigations of Biological Interactions
Enzyme Inhibition Studies
While the broader class of nicotinic acid derivatives, to which Methyl 2-methoxy-5-methylnicotinate belongs, has been a subject of pharmacological research for its potential biological activities, including enzyme inhibition, specific studies detailing the enzyme inhibition profile of this compound are not extensively documented in publicly available literature. Generally, compounds with a nicotinic acid scaffold may interact with and inhibit various enzymes involved in metabolic pathways, thereby influencing cellular processes like signal transduction and energy metabolism. For instance, related compounds have been investigated for their effects on enzymes such as monoamine oxidases and cholinesterases. nih.gov However, without direct experimental data on this compound, any potential enzyme inhibition remains speculative and would require dedicated investigation.
Receptor Modulation and Agonist/Antagonist Characterization
The interaction of this compound with specific biological receptors is a key area of interest for understanding its pharmacological effects. Nicotinic acid derivatives are known to modulate the activity of various receptors. The terms agonist and antagonist describe how a compound interacts with a receptor. An agonist binds to a receptor and activates it, producing a biological response. youtube.com Conversely, an antagonist binds to a receptor but does not activate it, instead blocking the action of agonists. youtube.com
Interactions with Biological Macromolecules (Theoretical/In Vitro)
Theoretical and in-vitro studies provide insights into the potential molecular targets of a compound. For this compound, while direct studies are limited, research on structurally related compounds and relevant biological targets offers a basis for potential interactions.
DNA Gyrase Interactions
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial agents like quinolones. nih.govnih.gov These drugs inhibit DNA gyrase by stabilizing the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death. nih.gov While there is no specific research detailing the interaction of this compound with DNA gyrase, the study of various heterocyclic compounds as potential DNA gyrase inhibitors is an active area of research. The nicotinic acid scaffold present in this compound could theoretically serve as a basis for designing novel DNA gyrase inhibitors, though experimental validation is required.
Lanosterol (B1674476) 14 α-demethylase Binding
Lanosterol 14 α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov It is the primary target for azole antifungal drugs. nih.gov These drugs bind to the enzyme's active site, inhibiting ergosterol production and leading to the accumulation of toxic sterol intermediates, which disrupts fungal membrane integrity and inhibits growth. nih.gov Although there are no specific studies on the binding of this compound to lanosterol 14 α-demethylase, the development of inhibitors for this enzyme is a significant area of medicinal chemistry. nih.gov The potential for a nicotinic acid derivative to interact with this enzyme would depend on its structural similarity to known inhibitors or the enzyme's natural substrate, lanosterol.
KEAP1-NRF2 Pathway Modulation
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. msjonline.orgnih.gov Under normal conditions, KEAP1 targets NRF2 for degradation. msjonline.orgnih.gov However, in the presence of inducers, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. msjonline.orgnih.gov
Modulation of the KEAP1-NRF2 pathway by small molecules, including natural products and synthetic compounds, is a promising strategy for mitigating conditions associated with oxidative stress and inflammation. msjonline.orgnih.govmdpi.com While direct evidence of this compound modulating this pathway is not available, compounds with anti-inflammatory and antioxidant properties often exert their effects through this mechanism. nih.gov Given that some nicotinic acid derivatives possess anti-inflammatory properties, investigating the potential interaction of this compound with the KEAP1-NRF2 pathway would be a logical step in elucidating its mechanism of action.
Investigation of Anti-inflammatory Mechanisms
The anti-inflammatory potential of nicotinic acid derivatives is an area of active investigation. For instance, methyl nicotinate (B505614), a related compound, is known to induce peripheral vasodilation, which is thought to be mediated by the local release of prostaglandins. drugbank.com This vasodilation can be a component of the inflammatory response but can also contribute to the relief of muscle and joint pain. drugbank.comnih.gov
Antioxidant Activity Pathways
The potential antioxidant activity of this compound is likely rooted in its ability to participate in processes that neutralize free radicals and reactive oxygen species (ROS). The core nicotinic acid structure, a derivative of which is the subject compound, has been the focus of various studies that have synthesized and evaluated new derivatives for their antioxidant capabilities. These investigations often employ in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging to quantify antioxidant efficacy. researchgate.net
Derivatives of nicotinic acid have demonstrated the ability to act as radical scavengers, a key antioxidant mechanism. researchgate.net For instance, certain nicotinic acid hydrazide derivatives have shown significant scavenging activity against DPPH and nitric oxide radicals, with some compounds exhibiting potency comparable to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the pyridine (B92270) ring system, a central feature of this compound, can engage in electron-donating activities to neutralize radicals.
Furthermore, the presence of a methoxy (B1213986) group (-OCH3) on the pyridine ring, as in this compound, is a feature that has been noted in other pyridine derivatives to potentially enhance biological activities. nih.gov Methoxy groups are known to be electron-donating, which could increase the capacity of the aromatic ring to stabilize and delocalize the unpaired electron of a radical species, thereby contributing to its antioxidant effect.
In silico studies on related compounds have also provided insights into potential mechanisms. Predictions of bioactivity scores and drug-likeness often accompany synthetic studies of novel antioxidant agents. researchgate.netjapsonline.com These computational models can help predict whether a compound is likely to interact with biological targets relevant to oxidative stress. While specific in silico data for this compound is scarce, the general findings for nicotinic acid derivatives suggest that this class of compounds possesses a favorable profile for antioxidant activity. researchgate.net
Table 1: Antioxidant Activity of Representative Nicotinic Acid Derivatives
| Compound/Derivative | Assay | Finding | Reference |
| Nicotinic Acid Hydrazide Derivatives (e.g., 3k, 3m) | DPPH Scavenging | Exhibited potent activity, comparable to ascorbic acid. | researchgate.net |
| Nicotinic Acid Hydrazide Derivatives (e.g., 3k, 3m) | Nitric Oxide Scavenging | Showed significant radical scavenging capabilities. | researchgate.net |
This table presents findings for related nicotinic acid derivatives to infer the potential antioxidant activity of this compound, for which direct data is not available.
Antimicrobial Mechanisms
The structural characteristics of this compound, specifically its pyridine core, suggest potential for antimicrobial activity. Nicotinic acid and its various derivatives have been a source for the synthesis of new compounds with antibacterial and antifungal properties. nih.govnih.govmdpi.com The mechanisms through which these pyridine-based compounds exert their antimicrobial effects are thought to be multifaceted.
One of the primary proposed mechanisms involves the interaction of these compounds with microbial enzymes and proteins. For example, some nicotinamide (B372718) derivatives have shown potential to inhibit specific bacterial proteins, such as those involved in antibiotic resistance, which could restore the efficacy of existing antibiotics. nih.govmdpi.com The pyridine ring and its substituents can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with the active sites of these microbial enzymes, leading to their inhibition.
Research on other pyridine derivatives has highlighted the importance of specific substituent groups in determining the spectrum and potency of antimicrobial activity. For instance, the presence of methoxy groups has been associated with increased biological activity in some pyridine compounds. nih.gov Studies on imidazo[4,5-b]pyridine derivatives have shown that such compounds can be effective against both Gram-positive and Gram-negative bacteria, with the former often being more susceptible. mdpi.com The mode of action in these cases is also linked to interactions with key microbial enzymes.
In silico docking studies performed on various nicotinic acid and pyridine derivatives have helped to visualize and predict their binding to microbial protein targets. nih.govmdpi.com These studies often reveal key interactions between the pyridine nitrogen, carbonyl groups, and other substituents with amino acid residues in the active sites of enzymes essential for microbial survival. While direct docking studies on this compound are not readily found, the principles derived from related compounds suggest that it could act as an inhibitor of microbial enzymes.
Table 2: Antimicrobial Activity of Representative Pyridine and Nicotinic Acid Derivatives
| Compound/Derivative | Target Organism(s) | Potential Mechanism/Finding | Reference |
| Nicotinamide Derivatives (e.g., NC 3) | P. aeruginosa, K. pneumoniae | Inhibition of growth at low concentrations. | nih.govmdpi.com |
| Nicotinic Acid Benzylidene Hydrazides (with dimethoxy substituents) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Exhibited notable antimicrobial activity. | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus (Gram-positive) | More sensitive to inhibition compared to Gram-negative bacteria. | mdpi.com |
| Nicotinic acid acylhydrazones | Gram-positive bacteria (e.g., Staphylococcus epidermidis) | Showed promising activity with low MIC values. | researchgate.net |
This table showcases the antimicrobial activities of related pyridine and nicotinic acid derivatives to suggest potential mechanisms for this compound, for which direct experimental data is limited.
Vi. Structure Activity Relationship Sar Studies and Ligand Design Principles
Correlational Analysis of Structural Modifications and Biological Activity
The biological activity of nicotinic acid derivatives, including methyl 2-methoxy-5-methylnicotinate, is intrinsically linked to the nature and position of substituents on the pyridine (B92270) ring. The pyridine core itself is an important scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets. nih.gov The ester, methoxy (B1213986), and methyl groups of this compound each play a significant role in defining its pharmacological profile.
SAR studies on related nicotinic acid derivatives have shown that modifications at various positions of the pyridine ring can dramatically alter their potency and selectivity. For instance, in a series of nicotinic acid derivatives developed as potential anti-inflammatory agents, the nature of the substituent at the 2-position of the pyridine ring was found to be a key determinant of activity. researchgate.net While direct SAR data for this compound is not extensively published, we can infer the contribution of its functional groups based on established principles.
The 2-methoxy group is of particular interest. The presence of a methoxy group on a pyridine ring can influence the molecule's basicity and conformation. nih.gov Specifically, a 2-methoxypyridine (B126380) is less basic than pyridine itself, which can affect its interaction with receptor binding sites. nih.gov In some cases, replacing a methoxy group with an ethoxy group has been shown to increase selectivity for certain targets. acs.org
The 5-methyl group also contributes to the molecule's properties. The addition of a methyl group can enhance binding affinity through hydrophobic interactions within the binding pocket. Furthermore, the introduction of a methyl group can sterically hinder metabolic attack at adjacent positions, thereby influencing the molecule's metabolic stability. acs.org
The methyl ester at the 3-position is a critical feature. The esterification of the carboxylic acid of nicotinic acid to its methyl ester, as in methyl nicotinate (B505614), alters its physicochemical properties, such as lipophilicity, which can facilitate its penetration through biological membranes. drugbank.com The orientation of this ester group is also crucial for proper binding to target proteins.
The following table summarizes the generalized effects of substituents on the activity of nicotinic acid derivatives, based on findings from related compounds.
| Substituent/Modification | Position on Pyridine Ring | General Effect on Biological Activity | Supporting Evidence from Analogous Compounds |
| Methoxy Group | 2 | Can decrease basicity of the pyridine nitrogen, potentially influencing receptor interaction. nih.gov | In some series, replacement with an ethoxy group improved selectivity. acs.org |
| Methyl Group | 5 | Can enhance binding through hydrophobic interactions and sterically shield adjacent positions from metabolism. acs.org | The introduction of a methyl group has been shown to curb metabolism in other heterocyclic compounds. acs.org |
| Methyl Ester | 3 | Increases lipophilicity compared to the parent carboxylic acid, aiding in membrane permeation. drugbank.com | The methyl ester of nicotinic acid is known to be readily absorbed. drugbank.com |
| Replacement of Phenyl with Pyridyl | N/A | Can increase metabolic stability by lowering the potential for oxidative metabolism. nih.gov | In one study, a 2-pyridyl group dramatically increased the half-life of the compounds. nih.gov |
Rational Design for Enhanced Target Specificity
Rational ligand design for compounds like this compound aims to optimize their interaction with a specific biological target, thereby enhancing efficacy and minimizing off-target effects. This often involves leveraging the structural understanding of the target, which can be derived from techniques like X-ray crystallography and computational modeling. nih.gov
One of the primary targets for nicotinic acid derivatives are nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels with a high degree of subtype diversity. nih.govelsevierpure.com Achieving selectivity for a particular nAChR subtype is a major goal in the design of new ligands. The design of selective ligands often involves strategies that exploit subtle differences in the amino acid composition of the binding sites across different receptor subtypes. mdpi.com
Key strategies in the rational design of ligands targeting receptors for nicotinic acid and its derivatives include:
Scaffold Hopping: This involves replacing the central chemical scaffold (e.g., the pyridine ring) with a different one that maintains the key binding interactions but possesses improved properties, such as better selectivity or metabolic stability. nih.govrsc.org For example, replacing a phenyl ring with a pyridine or pyrimidine (B1678525) ring has been used to enhance metabolic stability. nih.gov
Structure-Guided Design: When the three-dimensional structure of the target protein is known, ligands can be designed to fit precisely into the binding pocket. nih.gov This allows for the optimization of interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity and selectivity. For nicotinic receptors, models based on the acetylcholine binding protein (AChBP) have been instrumental in the rational design of new ligands. nih.gov
Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character while potentially improving oral bioavailability.
The table below outlines some rational design strategies and their potential application to a scaffold like this compound.
| Design Strategy | Principle | Potential Application to this compound |
| Scaffold Hopping | Replacing the pyridine core with other heterocycles (e.g., pyrimidine, pyrazole) to improve properties while maintaining key binding features. nih.govrsc.org | Could lead to novel compounds with a different intellectual property profile and potentially improved selectivity or metabolic stability. |
| Structure-Guided Design | Utilizing the 3D structure of the target receptor to design ligands with optimal fit and interactions. nih.gov | If the target is a nAChR, its structure could guide modifications to the methoxy and methyl groups to enhance subtype selectivity. nih.gov |
| Bioisosteric Replacement | Swapping functional groups for others with similar properties to enhance efficacy or pharmacokinetics. | The methyl ester could be replaced with other groups (e.g., amides, small heterocycles) to modulate activity and metabolic stability. |
Strategies for Modulating Metabolic Stability
The primary routes of metabolism for many heterocyclic compounds involve oxidation by cytochrome P450 (CYP) enzymes. nih.gov For pyridine-containing molecules, this can include N-oxidation of the pyridine ring and hydroxylation at various positions. The methoxy group is also a common site of metabolism, often undergoing O-demethylation. nih.gov
Strategies to improve the metabolic stability of compounds related to this compound include:
Metabolic Blocking: Introducing inert substituents at positions that are susceptible to metabolic attack. For example, the introduction of a fluorine atom at a site of potential hydroxylation can block this metabolic pathway. nih.gov In the context of this compound, the existing methyl group at the 5-position may already provide some steric hindrance to metabolism at adjacent sites.
Modification of Labile Functional Groups: The 2-methoxy group is a potential metabolic "soft spot" that can be subject to O-demethylation. nih.gov Replacing the methoxy group with a more metabolically stable group, such as a trifluoromethoxy group, has been shown to significantly increase metabolic half-life in other chemical series. nih.gov
Scaffold Modification: As mentioned previously, replacing a metabolically labile ring system with a more stable one can be an effective strategy. For instance, the incorporation of additional nitrogen atoms into an aromatic ring, such as moving from a phenyl to a pyridyl or pyrimidyl group, tends to increase metabolic stability by making the ring more electron-deficient and less prone to oxidation. nih.gov
The following table summarizes strategies to enhance metabolic stability and their relevance to this compound.
| Strategy | Mechanism | Example Application |
| Metabolic Blocking | Introducing substituents (e.g., fluorine, chlorine) at metabolically vulnerable positions to prevent oxidation. nih.gov | Fluorination of the pyridine ring at a position susceptible to hydroxylation. |
| Modification of Labile Groups | Replacing metabolically unstable groups with more robust alternatives. | Replacing the 2-methoxy group with a trifluoromethoxy group to prevent O-demethylation. nih.gov |
| Scaffold Hopping | Replacing a metabolically susceptible ring system with a more stable one. nih.gov | Replacing the pyridine ring with a pyrimidine ring to decrease susceptibility to oxidative metabolism. nih.gov |
By systematically applying these principles of SAR, rational design, and metabolic modulation, it is possible to develop novel analogs of this compound with enhanced biological activity, selectivity, and pharmacokinetic properties.
Vii. Analytical Applications and Biomarker Research
Development of Detection Methods for Biological Samples
There is currently no published research on the development of methods for the detection of Methyl 2-methoxy-5-methylnicotinate in biological matrices such as blood, plasma, urine, or tissue. The development of such a method would typically involve:
Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the complex biological matrix.
Chromatographic Separation: The use of techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate this compound from other endogenous and exogenous compounds.
Detection: The use of sensitive detectors, most commonly mass spectrometry (MS), to identify and quantify the compound.
Without experimental data, a table of detection methods and their respective limits of quantification cannot be generated.
Role in Trace Analysis and Quantification
The role of this compound in trace analysis and its quantification in various samples is not documented. Research in this area would focus on developing highly sensitive methods capable of detecting and accurately measuring very low concentrations of the compound. This is particularly important in biomarker research, where subtle changes in the concentration of a substance can be indicative of a disease state.
Detailed research findings on its quantification, including data on linearity, accuracy, precision, and recovery, are not available.
Electrochemical Detection Approaches
No studies have been found that explore the electrochemical detection of this compound. Such research would investigate the compound's electrochemical properties, such as its oxidation or reduction potential, to develop a sensor-based detection method. This approach can offer advantages in terms of portability, speed, and cost-effectiveness for point-of-care testing. The development would involve selecting appropriate electrode materials and optimizing the electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry) to achieve a sensitive and selective response for this compound.
In the absence of such research, no data on electrochemical detection methods, including electrode materials, detection limits, and linear ranges, can be presented.
Q & A
Q. What are the recommended protocols for the safe handling and storage of Methyl 2-methoxy-5-methylnicotinate in laboratory settings?
- Methodological Answer : Safety protocols include wearing NIOSH/MSHA-certified respiratory protection, chemically resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Storage should be in dry, well-ventilated areas at 2–8°C to maintain stability. Avoid dust formation and ensure containers are tightly sealed post-use. These measures align with general guidelines for structurally similar nitrated pyridines, which emphasize minimizing exposure to heat, static discharge, and incompatible materials .
Q. What analytical techniques are suitable for characterizing the purity and structural identity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation. For novel derivatives, elemental analysis (EA) should validate empirical formulas. Reference standards and spectral databases (e.g., NIST Chemistry WebBook) must be used for cross-verification, as outlined in standardized reporting practices .
Q. How can researchers mitigate risks when designing synthesis routes for this compound derivatives?
- Methodological Answer : Conduct a hazard assessment using Safety Data Sheets (SDS) for intermediates and reagents. For example, nitration steps involving analogs like Methyl 2-methoxy-5-nitronicotinate require controlled temperature conditions (<50°C) and inert atmospheres to prevent decomposition. Reaction progress should be monitored via thin-layer chromatography (TLC) or in-situ FTIR to avoid runaway reactions. Contingency plans for neutralizing spills (e.g., using dry sand) should be documented .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The methoxy group at the 2-position exerts strong electron-donating effects, activating the pyridine ring toward electrophilic substitution. However, steric hindrance from the 5-methyl group may limit accessibility to the 4- and 6-positions. Density functional theory (DFT) calculations can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling with substituted boronic acids can quantify regioselectivity. Contrasting yields from electron-rich vs. electron-poor coupling partners can resolve mechanistic ambiguities .
Q. What strategies address discrepancies in reported physical properties (e.g., melting points) of this compound across studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Recrystallization in solvents like ethyl acetate/hexane mixtures can isolate pure crystalline phases. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) should be employed to characterize polymorphs. Cross-referencing with high-purity commercial standards (e.g., USP Reference Standards) and reporting solvent systems in publications enhance reproducibility .
Q. How can systematic reviews optimize the selection of this compound as a precursor in medicinal chemistry workflows?
- Methodological Answer : Use PRISMA guidelines to screen literature for analogs with demonstrated bioactivity (e.g., kinase inhibition). Meta-analyses of IC₅₀ values and toxicity profiles (e.g., acute oral toxicity in rodents) can prioritize derivatives for synthesis. Collaborate with information specialists to curate databases like SciFinder or Reaxys, filtering by substituent patterns and reaction yields. Mixed-methodology frameworks combining quantitative structure-activity relationship (QSAR) models and qualitative expert reviews improve decision-making .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
